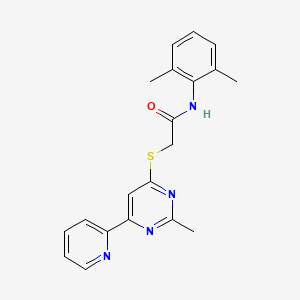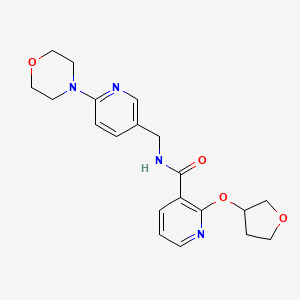![molecular formula C19H21N3O3 B2499019 3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-31-8](/img/structure/B2499019.png)
3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular structure. For example, Dolzhenko et al. (2006) detailed the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)h-pyrimido-[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, showcasing the intricacies involved in constructing complex heterocyclic compounds (Dolzhenko, Chui, & Dolzhenko, 2006). Similar methodologies may be applicable to the synthesis of the target compound, emphasizing the role of ring annulation and tautomerism in achieving structural complexity.
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and interaction with biological targets. Techniques such as NMR spectroscopy and X-ray crystallography are essential tools. For instance, Srivastava et al. (2017) utilized spectral measurements and X-ray crystallography to characterize pyridyl substituted benzamides, revealing insights into their luminescent properties and structural dynamics (Srivastava et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the functional groups' reactivity, providing insights into potential chemical transformations. For example, the work by Hojati et al. (2011) on synthesizing benzoxazoles, benzimidazoles, and related heterocycles showcases the versatility of certain catalysts and conditions in facilitating complex reactions (Hojati, Maleki, & Beykzadeh, 2011).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Research in this area often focuses on optimizing these properties for specific applications. The study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl derivatives highlights the impact of structural modifications on the compounds' anti-inflammatory and analgesic properties, suggesting a direct relationship between molecular structure and physical properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity, stability, and interactions with other molecules, are fundamental to its applications in synthesis and drug development. For instance, the discovery and characterization of novel glucokinase activators by Park et al. (2014) demonstrate the importance of understanding a compound's chemical properties in developing therapeutic agents (Park et al., 2014).
科学的研究の応用
Synthesis Methods
Research has demonstrated various methods for synthesizing related compounds, focusing on achieving high yield and specificity. For instance, a study detailed a high-yield synthesis technique for (S)-BZM and its derivatives, important for preparing imaging agents (Bobeldijk et al., 1990). This illustrates the importance of efficient synthesis methods in developing compounds for scientific and medical research applications.
Biological Evaluation and Therapeutic Potential
Novel compounds derived from related chemical structures have been evaluated for their anti-inflammatory, analgesic, and anticancer properties. A study synthesized novel benzodifuranyl and thiazolopyrimidines, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Another study focused on the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of related compounds in addressing various health conditions (Rahmouni et al., 2016).
Development of Novel Compounds
The research into related chemical structures also includes the development of novel compounds with unique properties, such as aggregation-enhanced emission and stimuli-responsive characteristics. For example, compounds synthesized for luminescence studies showed potential for applications in sensing and imaging technologies (Srivastava et al., 2017).
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-5-4-10-22-12-15(21-18(13)22)8-9-20-19(23)14-6-7-16(24-2)17(11-14)25-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFXDCMCTHMYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

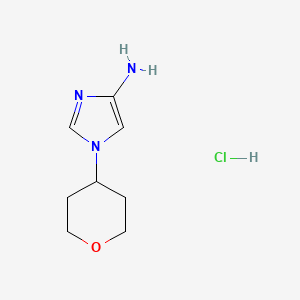
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)
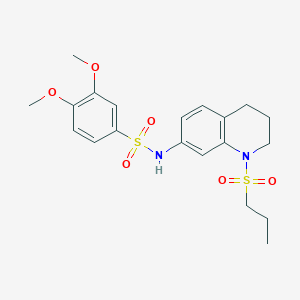
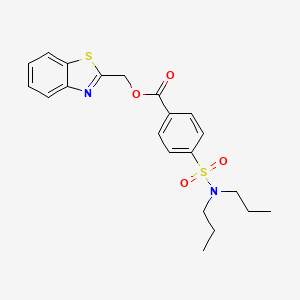
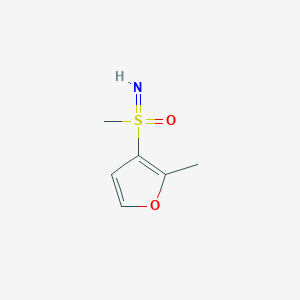
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
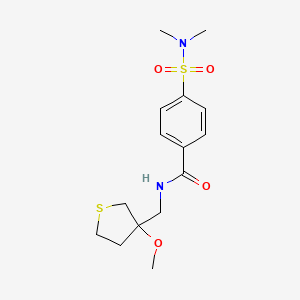

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

